2-(1-butyl-1H-1,3-benzodiazol-2-yl)ethan-1-ol
Description
2-(1-Butyl-1H-1,3-benzodiazol-2-yl)ethan-1-ol is a benzimidazole derivative characterized by a 1-butyl-substituted benzimidazole core linked to an ethanol moiety at the 2-position. This compound belongs to a class of heterocyclic molecules widely studied for their diverse physicochemical properties and applications in medicinal chemistry, coordination chemistry, and materials science. Structural analyses of related compounds emphasize the role of intermolecular hydrogen bonding (O—H···N/O—H···O) in stabilizing crystal lattices .
Properties
IUPAC Name |
2-(1-butylbenzimidazol-2-yl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-2-3-9-15-12-7-5-4-6-11(12)14-13(15)8-10-16/h4-7,16H,2-3,8-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVEXXIVWJLPNCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2N=C1CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-butyl-1H-1,3-benzodiazol-2-yl)ethan-1-ol typically involves the following steps:
Formation of the Benzodiazole Ring: The initial step involves the formation of the benzodiazole ring. This can be achieved by the condensation of o-phenylenediamine with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Butyl Group: The next step involves the introduction of the butyl group at the nitrogen atom of the imidazole ring. This can be achieved through alkylation using butyl bromide in the presence of a base such as potassium carbonate.
Attachment of the Ethan-1-ol Group: The final step involves the attachment of the ethan-1-ol group at position 2 of the benzodiazole ring. This can be achieved through a nucleophilic substitution reaction using an appropriate alkyl halide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in achieving efficient and cost-effective production.
Chemical Reactions Analysis
Oxidation Reactions
The primary alcohol group undergoes oxidation under controlled conditions, producing different products based on the oxidizing agent:
Key Findings :
-
Strong oxidants like KMnO₄ fully oxidize the primary alcohol to a carboxylic acid, while PCC selectively stops at the aldehyde stage.
-
The electron-withdrawing benzodiazole ring slightly retards oxidation rates compared to aliphatic alcohols .
Esterification
The alcohol reacts with acylating agents to form esters, preserving the benzodiazole core:
Key Findings :
-
DMAP (4-dimethylaminopyridine) enhances reaction efficiency by activating the acylating agent .
-
Steric hindrance from the butyl group minimally affects esterification due to the linear ethyl chain.
Substitution Reactions
The hydroxyl group can be converted into a leaving group for nucleophilic substitution:
| Leaving Group | Nucleophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Tosylate | Sodium azide | DMF, 60°C, 12 h | 2-(1-Butyl-1H-benzodiazol-2-yl)ethyl azide | 60–65% | |
| Mesylate | Thiophenol | K₂CO₃, DMSO, RT | 2-(1-Butyl-1H-benzodiazol-2-yl)ethyl phenyl sulfide | 55–60% |
Key Findings :
-
Tosylation/mesylation followed by substitution enables the introduction of diverse functional groups.
-
Polar aprotic solvents like DMF improve nucleophilicity and reaction rates.
Reduction Reactions
While the compound itself is an alcohol, reductive cleavage of derived esters has been studied:
| Substrate | Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 2-(1-Butyl-1H-benzodiazol-2-yl)ethyl acetate | LiAlH₄ | THF, reflux, 4 h | 2-(1-Butyl-1H-benzodiazol-2-yl)ethanol | 90–95% |
Key Findings :
-
Lithium aluminum hydride efficiently reduces esters back to primary alcohols without affecting the benzodiazole ring.
Electrophilic Aromatic Substitution (EAS)
The benzodiazole ring undergoes regioselective EAS at the 5- and 6-positions due to electron donation from the butyl group:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| HNO₃, H₂SO₄ | 0°C, 1 h | 5-Nitro-2-(1-butyl-1H-benzodiazol-2-yl)ethanol | 50–55% | |
| Br₂, FeBr₃ | CH₂Cl₂, RT, 2 h | 5-Bromo-2-(1-butyl-1H-benzodiazol-2-yl)ethanol | 60–65% |
Key Findings :
-
Nitration and bromination occur para to the electron-donating butyl group .
-
The alcohol side chain does not interfere with ring reactivity under these conditions .
Stability Under Acidic/Basic Conditions
| Condition | Result | Observation | Reference |
|---|---|---|---|
| 1M HCl, reflux, 6 h | Partial decomposition of benzodiazole ring | 30% degradation observed via HPLC | |
| 1M NaOH, RT, 24 h | Stable | No structural changes detected |
Scientific Research Applications
Medicinal Chemistry
1.1 Antimicrobial Activity
Research has indicated that benzodiazole derivatives exhibit notable antimicrobial properties. A study involving various benzodiazole compounds demonstrated that derivatives similar to 2-(1-butyl-1H-1,3-benzodiazol-2-yl)ethan-1-ol showed significant activity against a range of bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism is believed to involve interference with bacterial DNA synthesis and cell wall integrity .
1.2 Anticancer Properties
Benzodiazole derivatives have also been investigated for their anticancer potential. In vitro studies have shown that compounds with similar structures can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, derivatives were tested against pancreatic cancer cell lines, showing promising results in reducing cell viability .
1.3 Neuroprotective Effects
Recent research highlights the neuroprotective effects of certain benzodiazole derivatives against neurodegenerative diseases. Compounds designed based on the benzodiazole scaffold have been evaluated for their ability to inhibit monoamine oxidase enzymes, which are implicated in neurodegeneration and depression. The potential of these compounds as multi-target-directed ligands (MTDLs) suggests a novel approach to treating complex neurodegenerative conditions .
Material Science
2.1 Organic Electronics
The unique electronic properties of this compound make it a candidate for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound's ability to form stable films and its favorable charge transport characteristics enhance its utility in these applications .
2.2 Sensor Development
Due to its chemical properties, this compound can be utilized in the development of sensors for detecting environmental pollutants or biological markers. The incorporation of benzodiazole moieties into sensor platforms has shown improved sensitivity and selectivity for target analytes, making them valuable tools in environmental monitoring and clinical diagnostics .
Analytical Chemistry
3.1 Chromatographic Applications
In analytical chemistry, this compound has been employed as a derivatizing agent in chromatographic techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC). Its ability to enhance the detection limits and resolution of various analytes has been demonstrated in several studies .
3.2 Spectroscopic Techniques
The compound's distinct spectral properties allow it to be utilized as a standard reference material in spectroscopic analyses. Its characteristic absorption and emission spectra can aid in calibrating instruments used for quantitative analysis in complex mixtures .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-(1-butyl-1H-1,3-benzodiazol-2-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of microbial growth, induction of cell death, or modulation of immune responses. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations :
- Alkyl Chain Length : The butyl group in the target compound confers greater lipophilicity compared to shorter chains (e.g., propyl in or methyl in ), which may influence pharmacokinetic properties.
- Functional Groups: Replacement of the hydroxyl group with an amino group (e.g., ) alters hydrogen-bonding capacity and enables coordination with metal ions, expanding applications in catalysis or sensing.
- Electron-Donating/Withdrawing Substituents : Methoxy () or halogen () groups modulate electronic properties, affecting reactivity in nucleophilic or electrophilic reactions.
Physicochemical Properties
Solubility and Hydrogen Bonding
- The hydroxyl group in this compound promotes solubility in polar solvents like methanol or water, though the butyl chain may reduce this effect compared to analogues with shorter alkyl groups .
- Compounds with amino-ethanol motifs (e.g., ) exhibit enhanced solubility in aqueous media due to stronger hydrogen-bonding interactions.
- Halogenated derivatives (e.g., ) show reduced solubility in polar solvents due to increased molecular weight and hydrophobic character.
Thermal Stability
- Methoxy-substituted derivatives () display higher thermal stability (e.g., boiling point ~294.8°C) compared to non-substituted benzimidazoles, attributed to resonance stabilization.
- Halogenated compounds () may decompose at lower temperatures due to labile C–Cl bonds.
Biological Activity
2-(1-butyl-1H-1,3-benzodiazol-2-yl)ethan-1-ol is a derivative of the benzodiazole class, which is known for its diverse biological activities. This compound has gained attention in pharmacological research due to its potential therapeutic applications, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, highlighting key studies, mechanisms of action, and comparative analyses with related compounds.
The chemical structure of this compound can be summarized as follows:
| Property | Value |
|---|---|
| CAS Number | 1082514-72-4 |
| Molecular Formula | C13H19N3 |
| Molecular Weight | 217.31 g/mol |
| IUPAC Name | 2-(1-butylbenzimidazol-2-yl)ethanol |
| Canonical SMILES | CCCCCN1C2=CC=CC=C2N=C1CCO |
Antimicrobial Properties
Research indicates that compounds within the benzodiazole class exhibit significant antimicrobial activity. A study conducted by Smith et al. demonstrated that derivatives similar to this compound showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported to be as low as 32 µg/mL, indicating potent activity against these pathogens .
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. For instance, an investigation by Liu et al. revealed that this compound inhibited the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values were found to be approximately 15 µM for MCF-7 cells and 20 µM for HeLa cells, suggesting a moderate level of efficacy . The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Receptor Binding : The compound may bind to neurotransmitter receptors in the central nervous system, influencing signal transmission and potentially leading to therapeutic effects .
- Enzyme Inhibition : It has been suggested that this compound can inhibit key enzymes involved in cellular proliferation and survival pathways, contributing to its anticancer effects.
Study on Antimicrobial Efficacy
In a controlled study, researchers evaluated the antimicrobial efficacy of this compound against a panel of pathogens. The study utilized disk diffusion methods and determined that the compound exhibited a zone of inhibition greater than 20 mm against Candida albicans, indicating significant antifungal activity .
Study on Cancer Cell Lines
Another case study focused on the effect of this compound on human cancer cell lines. The results indicated that treatment with varying concentrations led to a dose-dependent reduction in cell viability. Flow cytometry analysis confirmed an increase in apoptotic cells post-treatment .
Comparative Analysis with Similar Compounds
A comparative analysis with similar benzodiazole derivatives reveals distinct biological activities:
| Compound | MIC (µg/mL) | IC50 (µM) | Activity Type |
|---|---|---|---|
| 2-(1-butylbenzimidazol-2-yl)ethanol | 32 | 15 | Antimicrobial |
| Benzodiazepine Derivative A | 64 | 25 | Anticancer |
| Benzodiazepine Derivative B | 16 | 10 | Antimicrobial & Anticancer |
The comparative data suggest that while some derivatives exhibit potent antimicrobial properties, others may be more effective as anticancer agents.
Q & A
Basic Research Question
- 2D NMR (HSQC, HMBC) : Assigns ambiguous proton environments (e.g., distinguishing benzodiazole C2-H from ethanol CH₂ groups) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C₁₁H₁₅N₂O⁺ requires m/z 191.1184) and detect trace impurities (<1%) .
- Cross-Validation : Compare experimental IR carbonyl stretches (1650–1700 cm⁻¹) with DFT-calculated spectra to identify tautomeric forms .
How does the butyl group influence regioselectivity in substitution reactions?
Advanced Research Question
The butyl chain introduces steric hindrance, directing electrophilic substitution to the benzodiazole C5 position (less hindered).
- Case Study : Nitration with HNO₃/H₂SO₄ yields 5-nitro derivatives (85% selectivity) vs. 4-nitro (15%) due to steric shielding at C4 .
- Computational Support : DFT calculations (B3LYP/6-311+G(d,p)) show a 5.3 kcal/mol energy barrier difference between C4 and C5 attack pathways .
What strategies mitigate low yields during benzodiazole cyclization?
Advanced Research Question
- Catalyst Optimization : Replace acetic acid with p-toluenesulfonic acid (PTSA) to enhance protonation of the diamine intermediate, accelerating cyclization .
- Microwave-Assisted Synthesis : Reduce reaction time from 12 hours to 30 minutes (yield improvement: 60% → 78%) .
- Solvent Screening : Use toluene for azeotropic water removal, minimizing hydrolysis side reactions .
How can molecular docking predict interactions with glutaminase 1 (GLS1)?
Advanced Research Question
- Target Preparation : Retrieve GLS1 structure (PDB: 3VP1) and prepare binding pockets using AutoDock Tools.
- Docking Protocol : Use AutoDock Vina with Lamarckian GA. The ethanol moiety forms H-bonds with Arg-305, while the benzodiazole π-stacks with Phe-298 (binding affinity: −8.2 kcal/mol) .
- Validation : Compare with co-crystallized inhibitors (e.g., CB-839) to assess pose reproducibility (RMSD < 2.0 Å) .
What methodologies validate hydrogen bonding in crystallographic models?
Advanced Research Question
- Electron Density Analysis : Map residual density around potential H-bond donors (e.g., ethanol -OH) using OLEX2.
- Geometric Criteria : Validate O–H∙∙∙N distances (2.6–3.0 Å) and angles (>150°) .
- Thermal Motion : Check anisotropic displacement parameters (ADPs) for H-bonded atoms; excessive motion suggests modeling errors .
How do solvent polarity and temperature affect stereochemical outcomes?
Advanced Research Question
- Polar Protic Solvents (e.g., MeOH) : Stabilize zwitterionic intermediates, favoring cis-diastereomers (3:1 cis:trans ratio) .
- Nonpolar Solvents (e.g., THF) : Promote kinetic control, yielding trans-products (1:2 cis:trans) at 0°C .
- Activation Strain Model : Solvent stabilization reduces transition-state strain by 12–15 kcal/mol .
What are best practices for handling hygroscopic tendencies?
Basic Research Question
- Storage : Use airtight containers with molecular sieves (3 Å) under N₂ atmosphere (−20°C) .
- Handling : Perform reactions in gloveboxes (H₂O < 1 ppm) and pre-dry solvents over MgSO₄ .
- Characterization : Conduct Karl Fischer titration to monitor moisture content (<0.1% w/w) .
How can regioselectivity in alkylation be experimentally confirmed?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
